DL-threo-Dihydrosphingosine - 6036-86-8

DL-threo-Dihydrosphingosine

Catalog Number: EVT-1212414
CAS Number: 6036-86-8
Molecular Formula: C18H39NO2
Molecular Weight: 301.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-threo Sphinganine (d18:0) is a synthetic bioactive sphingolipid and stereoisomer of sphinganine (d18:0) and L-erythro sphinganine (d18:0). It induces autophagy in HCT116 cells when used at a concentration of 12 μM. D-threo Sphinganine (d18:0) is metabolized via sphinganine N-acyltransferase and sphinganine kinase in vivo in rat liver.

Synthesis Analysis

A practical synthesis of L-threo-Dihydrosphingosine (safingol) involves the following steps []:

Careful selection of solvents for recrystallization is crucial for efficiently separating the dl-threo and erythro diastereomers, particularly during large-scale synthesis [].

Chemical Reactions Analysis

DL-threo-Dihydrosphingosine's primary chemical reaction relevant to its research applications is its ability to inhibit sphingosine kinase. This inhibition occurs through competitive binding to the enzyme's active site, preventing sphingosine from being phosphorylated to S1P [, ].

Mechanism of Action

DL-threo-Dihydrosphingosine acts as a competitive inhibitor of sphingosine kinase. Its structural similarity to sphingosine allows it to bind to the enzyme's active site, preventing sphingosine from binding and undergoing phosphorylation. This inhibition reduces S1P formation, disrupting downstream signaling pathways and cellular processes regulated by S1P [, , , , , , , , , ].

Applications
  • Cell growth and proliferation: Studying its effects on cell cycle progression, DNA synthesis, and cell death mechanisms [, , , , , ].
  • Cellular differentiation: Analyzing its role in cell fate determination and the expression of differentiation markers [].
  • Inflammatory responses: Examining its impact on cytokine production, immune cell recruitment, and vascular permeability [].
  • Calcium signaling: Exploring its involvement in calcium mobilization from intracellular stores and its modulation by other signaling pathways [, , , , ].

b. Elucidating Ceramide Signaling: Although primarily known as a sphingosine kinase inhibitor, some studies have used DL-threo-Dihydrosphingosine to investigate ceramide signaling pathways [].

  • Cancer: Investigating its potential as an anti-cancer agent and its impact on tumor cell growth, survival, and drug resistance [, ].
  • Inflammation: Exploring its therapeutic potential for treating inflammatory diseases by modulating immune cell function and cytokine production [].
  • Neurodegenerative diseases: Analyzing its effects on neuronal survival and function in models of neurodegeneration [].

Sphingosine

Relevance: Sphingosine is the precursor to DL-threo-dihydrosphingosine, differing only in the saturation of the hydrocarbon chain. While both molecules influence cell proliferation, they exhibit distinct stereospecificity. Only D-(+)-erythro-sphingosine isomers effectively induce DNA synthesis and calcium mobilization, a key factor in sphingosine-induced proliferation []. Conversely, DL-threo-dihydrosphingosine, while structurally similar, does not demonstrate this mitogenic effect. Furthermore, DL-threo-dihydrosphingosine is known to inhibit the phosphorylation of sphingosine to sphingosine-1-phosphate by sphingosine kinase [, , , , , , ]. This inhibition highlights the crucial role of the double bond in sphingosine for recognition by sphingosine kinase and emphasizes the distinct functions of these related compounds in sphingolipid signaling.

Sphingosine-1-Phosphate (S1P)

Compound Description: Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite, acting as both an intracellular second messenger and an extracellular ligand for the endothelial differentiation gene receptor family []. It participates in diverse cellular processes, including cell growth, survival, motility, inflammation, and vascular permeability [, ].

Relevance: S1P is the direct phosphorylation product of sphingosine, generated by sphingosine kinase. DL-threo-Dihydrosphingosine acts as a potent inhibitor of sphingosine kinase [, , , , , , , , , , ], thereby reducing S1P formation. This inhibition of S1P production by DL-threo-dihydrosphingosine has been linked to various downstream effects, including:

  • Reduced Cell Proliferation: S1P stimulates cell proliferation, and its inhibition by DL-threo-dihydrosphingosine contributes to the latter's antiproliferative effects [, ].
  • Modulation of Inflammatory Responses: S1P plays a role in inflammation, and its inhibition by DL-threo-dihydrosphingosine has been shown to have anti-inflammatory effects [].
  • Inhibition of Platelet Aggregation: S1P can induce platelet aggregation, an effect counteracted by DL-threo-dihydrosphingosine through its inhibition of S1P formation [].
  • Suppression of Tumor Necrosis Factor-α (TNF-α) Signaling: DL-threo-dihydrosphingosine has been shown to inhibit TNF-α-induced cytotoxicity, and this effect is linked to its ability to inhibit S1P formation [, , ].

Ceramide

Compound Description: Ceramide is a key sphingolipid involved in various cellular processes, including apoptosis, cell growth arrest, and differentiation. It is generated from sphingomyelin through the action of sphingomyelinase or de novo synthesis [, ].

Relevance: Ceramide lies upstream of sphingosine in the sphingolipid metabolic pathway. Some studies show that while DL-threo-dihydrosphingosine does not directly mimic the effects of ceramide, it can potentiate ceramide-induced cellular responses like apoptosis []. This suggests a complex interplay between DL-threo-dihydrosphingosine and the ceramide pathway, potentially through the modulation of downstream targets or through alternative mechanisms. Additionally, research indicates that DL-threo-dihydrosphingosine might indirectly influence ceramide levels by inhibiting the formation of sphingosine-1-phosphate, which can be metabolized back to ceramide [].

N,N-Dimethylsphingosine (DMS)

Compound Description: N,N-Dimethylsphingosine (DMS) is a synthetic sphingosine analog modified at the amino group. Like DL-threo-dihydrosphingosine, it exhibits inhibitory activity toward sphingosine kinase [, ].

L-Cycloserine

Compound Description: L-Cycloserine is a known inhibitor of serine palmitoyltransferase, the enzyme catalyzing the first committed step in de novo sphingolipid biosynthesis [].

Relevance: L-Cycloserine affects the overall sphingolipid biosynthesis pathway, while DL-threo-dihydrosphingosine targets a specific enzyme, sphingosine kinase, within this pathway. Combining L-cycloserine and DL-threo-dihydrosphingosine allows researchers to dissect the individual contributions of de novo sphingolipid synthesis and sphingosine kinase activity to cellular responses. For instance, both L-cycloserine and DL-threo-dihydrosphingosine protect against TNF-α-induced cytotoxicity, suggesting the importance of both de novo ceramide synthesis and the sphingosine kinase pathway in TNF-α signaling [].

N-Acetylsphingosine (C2-Ceramide)

Compound Description: N-Acetylsphingosine, also known as C2-ceramide, is a cell-permeable ceramide analog often used in research to investigate the biological functions of ceramide [, ].

Relevance: While structurally similar to sphingosine, N-acetylsphingosine exhibits distinct biological activities and is not a substrate for sphingosine kinase. Studies using N-acetylsphingosine alongside DL-threo-dihydrosphingosine help differentiate between the roles of ceramide signaling and sphingosine kinase inhibition in cellular responses []. This distinction is crucial as both ceramide and sphingosine-1-phosphate are involved in regulating cell growth, survival, and stress responses.

dl-erythro-Dihydrosphingosine

Relevance: Using both DL-threo- and dl-erythro-dihydrosphingosine in experimental settings helps determine the stereospecificity of observed effects []. This comparison is crucial for understanding the precise molecular interactions involved in the biological activity of dihydrosphingosine isomers. For instance, the observation that DL-threo-dihydrosphingosine, but not its erythro counterpart, protects against TNF-α-induced cytotoxicity highlights the importance of stereochemistry in mediating this effect [].

L-threo-Dihydroceramide

Compound Description: L-threo-Dihydroceramide is a reduced form of ceramide with a saturated hydrocarbon chain. It can be generated from DL-threo-dihydrosphingosine through N-acylation [].

L-threo-Dihydrosphingomyelin

Compound Description: L-threo-Dihydrosphingomyelin is a sphingomyelin analog incorporating L-threo-dihydrosphingosine in its structure. It can be formed from DL-threo-dihydrosphingosine within cells [].

Relevance: Similar to L-threo-dihydroceramide, the production of L-threo-dihydrosphingomyelin from DL-threo-dihydrosphingosine signifies another metabolic fate for this compound within cells []. The relative abundance of these metabolites may vary depending on the cell type and specific experimental conditions. Further investigations into the functions of L-threo-dihydrosphingomyelin might provide insights into the long-term effects and potential therapeutic applications of DL-threo-dihydrosphingosine.

Properties

CAS Number

6036-86-8

Product Name

(2R,3R)-2-aminooctadecane-1,3-diol

IUPAC Name

(2R,3R)-2-aminooctadecane-1,3-diol

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1

InChI Key

OTKJDMGTUTTYMP-QZTJIDSGSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O

Synonyms

2-aminooctadecane-1,3-diol
dihydrosphingosine
erythro-D-sphinganine
safingol
safingol hydrochloride
safingol, ((R*,S*)-(+-))-isomer
safingol, (R-(R*,R*))-isomer
safingol, (S-(R*,S*))-isomer
saginfol
SPC 100270
SPC-100270
sphinganine
threo-dihydrosphingosine

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.